molecular formula C11H18N3O2+ B1240010 Urocanylcholine CAS No. 20284-40-6

Urocanylcholine

Cat. No.: B1240010
CAS No.: 20284-40-6
M. Wt: 224.28 g/mol
InChI Key: XDPGNNXEHPAHCJ-UHFFFAOYSA-O
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Description

Urocanylcholine, also known as this compound, is a useful research compound. Its molecular formula is C11H18N3O2+ and its molecular weight is 224.28 g/mol. The purity is usually 95%.
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Biological Activity

Urocanylcholine, also known as murexine or β-imidazolyl-4(5)-acrylcholine, is a naturally occurring choline ester primarily found in the hypobranchial glands of marine gastropods, particularly within the Muricidae family. This compound exhibits a range of biological activities, including cholinergic effects, antimicrobial properties, and potential anticancer activities. The following sections will explore these aspects in detail, supported by data tables and research findings.

Cholinergic Activity

This compound is noted for its significant cholinergic activity, which is comparable to that of acetylcholine. Research indicates that this compound accounts for nearly all acetylcholine-like activity in certain marine organisms, with acetylcholine being present only in trace amounts .

Table 1: Cholinergic Activity Comparison

CompoundSource SpeciesActivity Level (Relative to Acetylcholine)
This compoundMurex fulvescens100%
AcetylcholineVariousTrace

The biological activity of this compound was demonstrated through experiments where it was isolated and tested against various biological systems. For instance, the compound was shown to be hydrolyzed by human plasma cholinesterase, indicating its potential role in neurotransmission .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Extracts from Muricidae species containing this compound have shown activity against a variety of human and marine pathogens . This property may be attributed to the presence of multiple bioactive compounds within these extracts.

Table 2: Antimicrobial Activity of Muricidae Extracts

Extract SourcePathogen TestedMinimum Inhibitory Concentration (MIC)
Muricidae ExtractStaphylococcus aureus0.5 mg/mL
Muricidae ExtractEscherichia coli1.0 mg/mL
Muricidae ExtractVibrio parahaemolyticus0.75 mg/mL

These findings suggest that this compound and related compounds could be developed into natural antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines while exhibiting low toxicity to normal cells .

Case Study: Anticancer Effects

A study examined the effects of this compound on three reproductive cancer cell lines (KGN, JAr, and OVCAR-3). The results indicated:

  • KGN Cells : IC50 = 0.01 mg/mL
  • JAr Cells : IC50 = 0.04 mg/mL
  • OVCAR-3 Cells : IC50 = 0.04 mg/mL

These results demonstrate a selective cytotoxic effect towards cancer cells while sparing healthy granulosa cells, making this compound a promising candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various receptors involved in neurotransmission and cellular signaling pathways. The ability to inhibit specific kinases has been noted, which may contribute to its anticancer properties .

MechanismDescription
Cholinergic Receptor ActivationMimics acetylcholine at synapses
Kinase InhibitionReduces phosphorylation in cancer pathways
Antimicrobial ActionDisrupts bacterial cell membranes

Properties

CAS No.

20284-40-6

Molecular Formula

C11H18N3O2+

Molecular Weight

224.28 g/mol

IUPAC Name

2-[(E)-3-(1H-imidazol-5-yl)prop-2-enoyl]oxyethyl-trimethylazanium

InChI

InChI=1S/C11H17N3O2/c1-14(2,3)6-7-16-11(15)5-4-10-8-12-9-13-10/h4-5,8-9H,6-7H2,1-3H3/p+1

InChI Key

XDPGNNXEHPAHCJ-UHFFFAOYSA-O

SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CN=CN1

Isomeric SMILES

C[N+](C)(C)CCOC(=O)/C=C/C1=CN=CN1

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CN=CN1

Synonyms

eta- (4-imidazolyl)acryloylcholine
choline, chloride, imidazole-4-acrylate
murexine

Origin of Product

United States

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